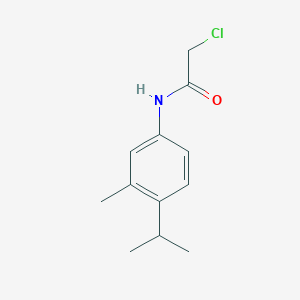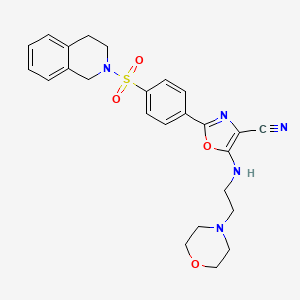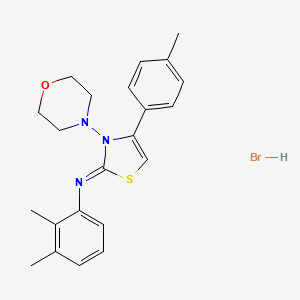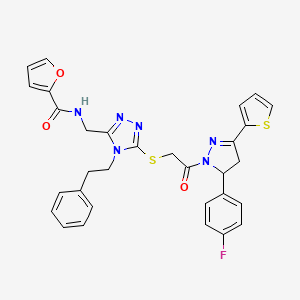![molecular formula C12H13NO6 B2836508 Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate CAS No. 142266-35-1](/img/structure/B2836508.png)
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate, also known as MMNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is in the development of fluorescent probes for imaging biological systems. Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes have been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
作用機序
The mechanism of action of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is based on its ability to undergo a photoinduced electron transfer (PET) process. This process involves the transfer of an electron from the excited state of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate to an electron acceptor, resulting in the generation of a fluorescent signal. The PET process of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of specific biomolecules.
Biochemical and Physiological Effects:
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate has been shown to have minimal cytotoxicity and is therefore considered safe for use in biological systems. It has been used to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes have also been used to visualize the distribution of specific biomolecules in cells and tissues.
実験室実験の利点と制限
One of the main advantages of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their high sensitivity and specificity for detecting specific biomolecules in biological systems. They are also relatively easy to synthesize and can be tailored to specific applications. However, one limitation of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes is their limited photostability, which can affect their use in long-term imaging experiments.
将来の方向性
There are several future directions for research on Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes. One area of focus is the development of more stable and photostable probes for long-term imaging experiments. Another area of research is the optimization of the PET process of Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate to improve its sensitivity and specificity for detecting specific biomolecules. Additionally, Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate-based probes could be used in vivo to study biological processes in living organisms, which would provide valuable insights into the functioning of biological systems.
合成法
Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step process, starting with the reaction of 3-nitrophenol and 2-bromo-1-(methoxymethoxy)ethene in the presence of a base. This is followed by the reaction of the resulting intermediate with methyl acrylate, which yields Methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate as the final product.
特性
IUPAC Name |
methyl (E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-8-19-11-5-3-9(4-6-12(14)18-2)7-10(11)13(15)16/h3-7H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMLPUXAXKAAKS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)




![4-[1-[(E)-3-(1H-Indol-5-yl)prop-2-enoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2836441.png)
![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)
![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)
![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)
